molecular formula C6H5N3OS B8443915 [1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol

[1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol

Cat. No. B8443915
M. Wt: 167.19 g/mol
InChI Key: NFEJTKIAISYFQQ-UHFFFAOYSA-N
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Patent
US07109213B2

Procedure details

The carboxylic acid (iii) (0.82 g) was reacted with isobutylchloroformate and sodium borohydride to afford a semi-solid (0.12 g), after chromatography on silica gel (chloroform).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10](O)=[O:11])[CH:8]=2)[S:3][N:2]=1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>>[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:10][OH:11])[CH:8]=2)[S:3][N:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
N1=NSC2=NC=C(C=C21)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NSC2=NC=C(C=C21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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